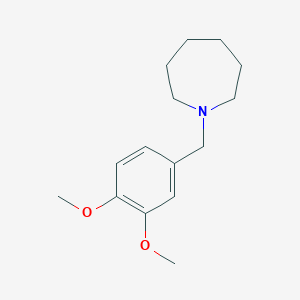

1-(3,4-dimethoxybenzyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

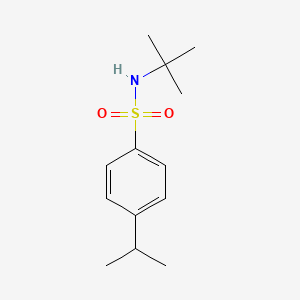

1-(3,4-dimethoxybenzyl)azepane is a compound related to the chemical class of azepines. Azepines are heterocyclic compounds containing a seven-membered ring of five carbon atoms and one nitrogen atom. The structure and properties of similar molecules have been a subject of study in various fields of chemistry and pharmacology.

Synthesis Analysis

- The synthesis of related azepine derivatives involves complex chemical reactions. For instance, one study reported on the synthesis of dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes, indicating a method that could potentially be applied or adapted for 1-(3,4-dimethoxybenzyl)azepane (Porashar et al., 2022).

Molecular Structure Analysis

- The molecular structure of azepine derivatives like 1-(3,4-dimethoxybenzyl)azepane can be characterized using spectral studies and X-ray diffraction methods. For example, a related compound, 5-methyl-5H-dibenzo[b,f]azepine, was analyzed using these techniques, revealing detailed insights into its molecular configuration (Shankar et al., 2014).

Chemical Reactions and Properties

- The chemical reactions involving azepine derivatives are diverse and can include carbocation-initiated cascade reactions, as seen in the synthesis of dihydrodibenzo[b,e]azepines (Li et al., 2018).

- N-heterocyclic carbene catalysis is another important reaction pathway in the synthesis of azepine derivatives, indicating versatile reactivity and potential for diverse chemical transformations (Guo et al., 2014).

Physical Properties Analysis

- The physical properties of azepine derivatives can be inferred from computational and spectral studies. For instance, the study of a related molecule, IVA-9, involved computational geometry and vibrational studies, offering insights into the physical characteristics of these compounds (Kumar & Bhaskar, 2019).

Mechanism of Action

While the specific mechanism of action for 1-(3,4-dimethoxybenzyl)azepane is not mentioned in the search results, related compounds such as phosphodiesterase inhibitors block one or more of the five subtypes of the enzyme phosphodiesterase (PDE), thereby preventing the inactivation of the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by the respective PDE subtype(s) .

Future Directions

The synthesis of azepanes, including 1-(3,4-dimethoxybenzyl)azepane, is a topic of ongoing research. Recent studies have focused on developing new strategies for the selective preparation of azepane derivatives with unique substitution patterns . Another area of interest is the development of efficient methodologies for the selective introduction of fluorine and fluorinated groups into different organic molecules .

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-17-14-8-7-13(11-15(14)18-2)12-16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPFXTISSNUGQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194299 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3,4-Dimethoxybenzyl)azepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-phenyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]phenol](/img/structure/B5636283.png)

![N-cyclopropyl-2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]isonicotinamide](/img/structure/B5636304.png)

![4-{benzyl[2-(dimethylamino)ethyl]amino}-2-(dimethylamino)nicotinonitrile](/img/structure/B5636310.png)

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5636341.png)

![[(3aS*,9bS*)-2-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5636352.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5636362.png)

![(3aR*,6aR*)-2-allyl-5-[3-(3-methoxyphenyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5636370.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5636381.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5636387.png)